molecular formula C10H12ClN3 B567057 (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride CAS No. 1245649-13-1

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Cat. No.: B567057
CAS No.: 1245649-13-1
M. Wt: 209.677
InChI Key: CHGSQBYNAGXXRY-UHFFFAOYSA-N
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Description

(3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride: is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (3-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for designing new molecules with tailored properties .

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSQBYNAGXXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681048
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-13-1
Record name 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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